S-Méthyl méthanethiosulfonate

Vue d'ensemble

Description

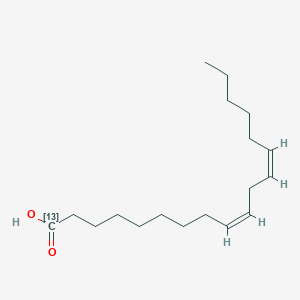

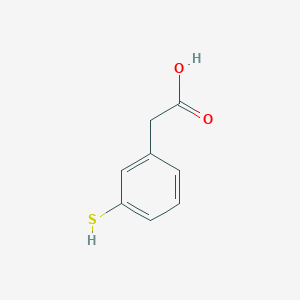

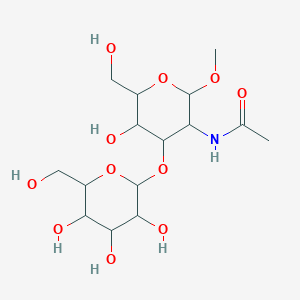

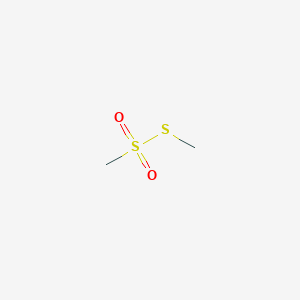

S-Methyl methanethiosulfonate is an organic compound with the molecular formula CH₃SO₂SCH₃. It is commonly used as a reagent in organic synthesis, particularly for the sulfenylation of thiols and thioesters. This compound is known for its ability to act as a cross-linking agent, which makes it valuable in the preparation of polymer networks .

Applications De Recherche Scientifique

S-Methyl methanethiosulfonate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

S-Methyl methanethiosulfonate (MMTS) is a sulfur-containing volatile organic compound produced by plants and bacterial species . It has been described as an efficient anti-oomycete agent, with promising perspectives for the control of diseases like potato late blight caused by Phytophthora infestans . It also interacts with dipalmitoylphosphatidylcholine (DPPC) bilayers .

Mode of Action

MMTS is a sulfhydryl-reactive compound that can reversibly sulfenylate thiol-containing molecules . Reacting MMTS with reduced sulfhydryls (-SH) results in their modification to dithiomethane (-S-S-CH3) . This reaction is reversible with reducing agents, such as dithiothreitol (DTT), 2-mercaptoethanol (2-ME), or Tris (2-carboxyethyl) phosphine hydrochloride (TCEP), which will cleave the disulfide groups to restore the original sulfhydryl .

Biochemical Pathways

MMTS is commonly used to study biochemical pathways involving thiol-dependent enzymes . The compound’s ability to modify sulfhydryl groups on cysteine side chains into -S-S-CH3 allows it to interact with these enzymes and affect their function .

Pharmacokinetics

Its solubility in dmf, chloroform, and water suggests that it may have good bioavailability. Its boiling point of 69-71 °C/0.4 mmHg indicates that it can be volatile, which could influence its distribution and elimination.

Result of Action

The result of MMTS action is the modification of sulfhydryl groups, which can affect the function of thiol-dependent enzymes . This can have various effects depending on the specific enzyme and pathway involved. For example, in the case of Phytophthora infestans, MMTS has an inhibitory effect .

Action Environment

The action of MMTS can be influenced by environmental factors. For instance, its volatility could cause it to evaporate under certain conditions, affecting its concentration and thus its efficacy . Furthermore, it has been suggested that MMTS might be too toxic for chemical application in the field, but its strong anti-oomycete activity could still be exploited when naturally released at the site of infection by plant-associated microbes inoculated as biocontrol agents .

Analyse Biochimique

Biochemical Properties

S-Methyl methanethiosulfonate is a reagent used to synthesize thiols and thioesters . It is used as a cross-linking agent to prepare polymer networks . It interacts with proteins, specifically with the thiol groups on cysteine side chains, converting them into -S-S-CH3 . This reaction is reversible with DTT or TCEP, restoring the free sulfhydryl .

Cellular Effects

S-Methyl methanethiosulfonate has been found to exhibit non-negligible toxic effects on bacteria, nematodes, and plants . It has been observed to inhibit growth at concentrations of 6–30 µg/mL .

Molecular Mechanism

The molecular mechanism of S-Methyl methanethiosulfonate involves its interaction with dipalmitoylphosphatidylcholine (DPPC) bilayers, which has been investigated by FTIR and surface-enhanced Raman spectroscopy . It also interacts with free protein thiols, leading to their modification .

Dosage Effects in Animal Models

The lethal dose median (LD50) value of S-Methyl methanethiosulfonate for intraperitoneal injection in mice has been estimated to be 9.11, suggesting rather severe acute toxicity .

Metabolic Pathways

It is known to be involved in the synthesis of thiols and thioesters .

Transport and Distribution

Its solubility in various solvents like DMF, chloroform, and water suggests potential routes for its distribution .

Subcellular Localization

Its ability to interact with protein thiols suggests that it may localize to regions where these proteins are present .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: S-Methyl methanethiosulfonate can be synthesized through the reaction of dimethyl sulfoxide with sulfur dichloride in the presence of a catalyst such as titanium tetrachloride. The reaction typically takes place in a solvent like 1,2-dichloroethane under reflux conditions for 2-3 hours .

Industrial Production Methods: In industrial settings, the production of S-Methyl methanethiosulfonate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation under reduced pressure to remove any impurities .

Types of Reactions:

Sulfenylation: S-Methyl methanethiosulfonate is commonly used for the sulfenylation of thiols and thioesters.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Sulfenylation: Typically involves the use of S-Methyl methanethiosulfonate and a thiol or thioester in the presence of a base such as triethylamine.

Substitution: Requires a nucleophile such as an amine or alcohol to replace the methanesulfonyl group.

Major Products:

Sulfenylation: Produces sulfenylated thiols or thioesters.

Substitution: Results in the formation of substituted methanesulfonates.

Comparaison Avec Des Composés Similaires

- S-Methyl thiomethanesulfonate

- Sodium methanethiosulfonate

- Dimethyl sulfoxide

Comparison: S-Methyl methanethiosulfonate is unique in its ability to reversibly modify thiol groups, making it particularly useful for studying redox-regulated proteins and enzymes. Unlike sodium methanethiosulfonate, which is often used in similar applications, S-Methyl methanethiosulfonate offers greater specificity and control over the modification process .

Propriétés

IUPAC Name |

methylsulfonylsulfanylmethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2S2/c1-5-6(2,3)4/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYONNSVDNIRXKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062739 | |

| Record name | Methanesulfonothioic acid, S-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear yellow liquid with a stench; [Sigma-Aldrich MSDS] | |

| Record name | Methyl methanethiosulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15521 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

266.00 to 267.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl methanethiosulfonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Record name | Methyl methanethiosulfonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2949-92-0 | |

| Record name | S-Methyl methanethiosulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2949-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl methanethiosulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002949920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2949-92-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanesulfonothioic acid, S-methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonothioic acid, S-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-methyl methanethiosulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-METHYL METHANETHIOSULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0906Z2356U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl methanethiosulfonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the precise mechanism remains unclear, studies show MMTS exhibits strong antifungal activity, potentially due to its sulfur-containing structure. Research indicates that dimethyl trisulfide and MMTS, both sulfur-containing compounds, demonstrate significant inhibitory effects against the fungus, reaching up to 100% inhibition in some cases. [] This suggests a possible link between the presence of sulfur and the antifungal properties of MMTS. Further research is needed to elucidate the exact mechanism of action.

A: Yes, MMTS demonstrates a broad range of action. While it exhibits strong anti-oomycete activity against Phytophthora infestans, research indicates non-negligible toxic effects on bacteria, nematodes (Caenorhabditis elegans) and the plant Arabidopsis thaliana. [, ]

ANone: The molecular formula of MMTS is C2H6OS2 and its molecular weight is 126.21 g/mol.

A: Yes, research using in situ Raman spectroscopy has been conducted to differentiate between reversible and irreversible thiol modifications in L-cysteine using MMTS as a model reagent. [] This research provides Raman mode assignments for MMTS which can serve as a benchmark for future investigations. Additionally, gas-phase generation and matrix isolation studies using high-vacuum flash pyrolysis and infrared spectroscopy have provided vibrational frequency characterization of MMTS. []

A: Yes, MMTS finds application as a sulfanylating agent in organic synthesis. For instance, it facilitates the preparation of 2-(methylthio)alkanoic acids from substituted malonic esters. [] Additionally, it plays a role in synthesizing 3-methylthio-2-alkanones from 3-alkyl-2,4-pentanediones. [] It also serves as an effective reagent for introducing a methylthio group in the synthesis of α-(methylthio)benzyl sulfones. []

A: Yes, MMTS is utilized in synthesizing amidine-based polymers. Research shows that reacting pentafluorophenyl acrylate homopolymers with histamine dihydrochloride in the presence of MMTS yields amidine-based acrylamido homopolymers, useful in developing CO2-responsive materials. []

A: While specific QSAR models for MMTS are not extensively discussed in the provided papers, its application in theoretical studies exploring post-translational modifications using mass spectrometry is noteworthy. [] This research highlights the potential for utilizing MMTS in computational models related to protein modifications and analysis. Further investigations exploring its potential in computational chemistry and modeling are warranted.

ANone: While these aspects are essential for understanding the comprehensive profile of MMTS, the provided research papers primarily focus on its antifungal activity, chemical synthesis applications, and some insights into its toxicological profile. Further research is needed to explore these aspects in detail.

ANone: Various tools and resources are crucial for conducting research on MMTS, including:

- Gas chromatography-mass spectrometry (GC-MS): Used for identifying and quantifying MMTS in complex mixtures, such as plant extracts and bacterial cultures. [, , , ]

- High-performance liquid chromatography (HPLC): Employed for separating, identifying, and quantifying MMTS and its degradation products. [, ]

- Nuclear magnetic resonance (NMR) spectroscopy: Utilized for structural characterization and studying the interaction of MMTS with other molecules. [, , ]

- In vitro assays: Essential for evaluating the antifungal and antimicrobial activity of MMTS. [, , , ]

- In planta assays: Important for studying the efficacy of MMTS in controlling plant diseases under controlled conditions. [, ]

ANone: While a detailed historical account is not provided in the papers, key milestones in MMTS research include:

- Identification as a natural product: MMTS was first identified in plants like cauliflower (Brassica oleracea var. botrytis). []

- Recognition as a potential bio-antimutagen: Studies have shown that MMTS can suppress chromosome aberrations induced by certain mutagens. [, ]

- Exploration as a potential antifungal agent: Research highlights the potent antifungal activity of MMTS against various plant pathogens, including Phytophthora infestans and Fusarium oxysporum f. sp. cubense. [, , , ]

ANone: MMTS research has fostered collaborations among diverse disciplines, including:

- Plant science and microbiology: Investigating the role of MMTS in plant-microbe interactions and its potential as a biocontrol agent. [, , , ]

- Organic chemistry and chemical biology: Exploring synthetic applications of MMTS and its use in studying thiol-containing biomolecules. [, , , , , , , ]

- Food science and nutrition: Analyzing the presence and potential health benefits of MMTS in food products like sauerkraut. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.